4-Bromo-2-fluoro-6-iodoaniline
Overview
Description
4-Bromo-2-fluoro-6-iodoaniline is an organic compound with the molecular formula C6H4BrFIN . It is a derivative of aniline, which is an aromatic amine .
Synthesis Analysis
The synthesis of this compound involves several steps, including diazotization, bromination, and iodination. Diazotization involves the conversion of an amine to a diazonium ion, followed by halogenation using bromine and iodine.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code 1S/C6H4BrFIN/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2
. This indicates the presence of bromine, fluorine, and iodine atoms in the benzene ring of the aniline derivative .
Physical and Chemical Properties Analysis
This compound is a pale yellow crystalline solid. It is sparingly soluble in water but soluble in organic solvents such as chloroform and ethyl acetate. The compound has a melting point of 130-133 °C.
Scientific Research Applications
Electrochemical Oxidation Studies
4-Bromo-2-fluoro-6-iodoaniline, similar to its halogenated counterparts, has been studied for its electrochemical oxidation behavior. Research by Kádár et al. (2001) on the electrochemical oxidation of halogenated anilines, including 4-bromoaniline and 4-iodoaniline, in acetonitrile solution, sheds light on the oxidation mechanisms that may apply to this compound. These studies are crucial for understanding the electrochemical properties of halogenated anilines, which can be leveraged in developing novel electrochemical sensors, corrosion-resistant materials, and organic synthesis methodologies (Kádár, Nagy, Karancsi, & Farsang, 2001).
Photochemical Reactivity
The photochemical behavior of haloanilines, including 4-iodoaniline, has been studied to understand the effects of halogen substituents on photochemical reactions. This research is pivotal for the development of photoresists and photoinitiators used in the polymer industry. Understanding the photophysics of such compounds can lead to advancements in photodynamic therapy, where specific wavelengths of light are used to activate chemical reactions in targeted tissues (Freccero, Fagnoni, & Albini, 2003).
Synthesis of Novel Compounds
Halogenated anilines, like this compound, serve as intermediates in the synthesis of complex organic molecules. For instance, Shatzmiller et al. (1986) described the regiocontrolled synthesis of halogenated oxazines, highlighting the role of halogenated anilines in synthesizing bioactive molecules and materials with unique optical and electronic properties. This area of research is crucial for developing new drugs, agrochemicals, and materials for electronics and photonics (Shatzmiller, Lidor, & Shalom, 1986).
Luminescent and Structural Properties in Lanthanide Complexes
The effect of halogen substituents on the luminescent and structural properties of lanthanide complexes has been explored by Monteiro et al. (2015). This research underscores the potential application of this compound in the development of new luminescent materials, which could be used in LEDs, laser materials, and fluorescence-based sensors. Understanding how different halogens affect the properties of these complexes can lead to the design of materials with tailored optical properties for specific applications (Monteiro, Bettencourt-Dias, Mazali, & Sigoli, 2015).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that anilines can undergo various chemical reactions, including nucleophilic substitution . The presence of bromo, fluoro, and iodo substituents on the aniline ring may influence its reactivity and interaction with its targets.
Biochemical Pathways
4-Bromo-2-fluoro-6-iodoaniline is used in the synthesis of a resin-bound sulfonamide, which serves as a starting material for the preparation of 2,3,5-trisubstituted indoles . Indoles are key structures in many natural products and pharmaceuticals, indicating that this compound may indirectly influence various biochemical pathways through its role in indole synthesis.
Pharmacokinetics
It’s noted that the compound has high gastrointestinal absorption and is blood-brain barrier permeant . These properties suggest that the compound may have good bioavailability, allowing it to reach its targets effectively.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be handled carefully to avoid generating dust and contact with skin and eyes . Moreover, the compound’s reactivity and stability may be affected by factors such as temperature, pH, and the presence of other chemicals.
Properties
IUPAC Name |
4-bromo-2-fluoro-6-iodoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFIN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVNAVSJFOFMKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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